

Org37684: A Technical Guide to its Target Receptor Binding Affinity and Signaling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of **Org37684**, a synthetic compound with notable selectivity for the serotonin 5-HT2C receptor. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's signaling pathway and experimental workflow.

Core Data Summary: Receptor Binding Affinity

Org37684 demonstrates agonist activity at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its binding affinity is most potent at the 5-HT2C receptor, exhibiting a clear selectivity profile over the other two subtypes. The quantitative measure of agonist potency is expressed as pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Compound	5-HT2C Receptor	5-HT2B Receptor	5-HT2A Receptor
	(pEC50)	(pEC50)	(pEC50)
Org37684	8.12 ± 0.05	7.96 ± 0.04	7.11 ± 0.04

Data sourced from Porter et al. (1999). Values are presented as mean ± standard error of the mean.



Based on these pEC50 values, **Org37684** is approximately 1.4 times more potent at the 5-HT2C receptor than the 5-HT2B receptor and about 10 times more potent than at the 5-HT2A receptor.

Experimental Protocols

The following methodologies are based on the key functional characterization study of **Org37684** conducted by Porter et al. (1999).

Cell Culture and Transfection

- Cell Line: Chinese hamster ovary (CHO-K1) cells were used for the expression of recombinant human serotonin receptors.
- Culture Conditions: Cells were cultured in Nutrient Mixture F-12 Ham supplemented with 10% fetal calf serum, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
- Transfection: CHO-K1 cells were stably transfected with the cDNAs for the human 5-HT2A,
 5-HT2B, or 5-HT2C (VSV isoform) receptors using a calcium phosphate precipitation method.
- Selection: Transfected cells were selected and maintained in media containing the antibiotic
 G418 (Geneticin) to ensure the stable expression of the receptor.

Functional Assay: Measurement of Intracellular Calcium

A Fluorometric Imaging Plate Reader (FLIPR) was utilized to measure agonist-induced increases in intracellular calcium ([Ca2+]i), a downstream effect of 5-HT2 receptor activation.

- Cell Plating: Stably transfected CHO-K1 cells were seeded into black-walled, clear-bottomed
 96-well plates and grown to confluence.
- Dye Loading: On the day of the experiment, the cell culture medium was removed, and the
 cells were incubated with a calcium-sensitive fluorescent dye, Fluo-4 AM, in a physiological
 salt solution for 1 hour at 37°C. This allows the dye to enter the cells.
- Agonist Addition: The 96-well plates were then placed in the FLIPR instrument. Baseline fluorescence was measured before the automated addition of varying concentrations of



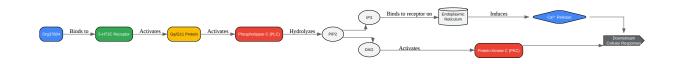
Org37684 or other agonists.

- Data Acquisition: Upon agonist addition, the FLIPR instrument measured the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
- Data Analysis: The peak fluorescence response was measured for each agonist concentration. Concentration-response curves were generated, and pEC50 values were calculated using a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

Visualization of Signaling and Experimental Workflow

Org37684-Mediated 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G proteins. The binding of an agonist like **Org37684** initiates a cascade of intracellular events.



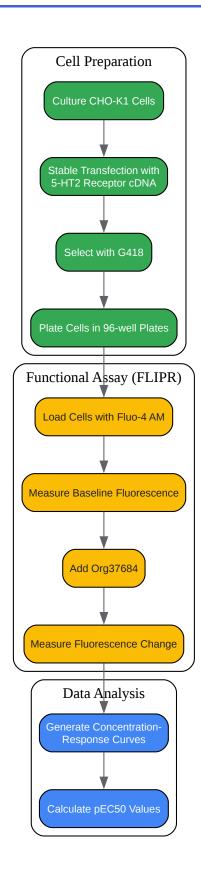
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Caption: **Org37684** initiates the Gq/G11 signaling cascade upon binding to the 5-HT2C receptor.

Experimental Workflow for Functional Characterization

The following diagram illustrates the key steps involved in the functional characterization of **Org37684** as described in the experimental protocols.





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Caption: Workflow for determining the functional potency of **Org37684** using a cell-based calcium flux assay.

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